molecular formula C9H9BrFNO2 B2558918 2-(5-Bromo-3-fluoro-2-pyridyl)-2-methyl-propanoic acid CAS No. 1881085-17-1

2-(5-Bromo-3-fluoro-2-pyridyl)-2-methyl-propanoic acid

Cat. No. B2558918
CAS RN: 1881085-17-1
M. Wt: 262.078
InChI Key: PTXITVMXCLXXKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-3-fluoro-2-pyridyl)-2-methyl-propanoic acid, also known as BFMP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of pyridine and has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Disubstituted Fluoropyridines

    A study by Sutherland and Gallagher (2003) discusses the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid, a precursor for synthesizing disubstituted 2-fluoropyridines, which can be further converted to 2-pyridones. This process involves ortho-lithiation of 5-bromo-2-fluoropyridine, showcasing the chemical versatility and potential applications in creating complex pyridine derivatives (Sutherland & Gallagher, 2003).

  • Key Material in Synthesis of Antagonists

    Zhong et al. (1999) describe the stereoselective synthesis of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material for RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor. This synthesis involves the hydrogenation of enantiomeric enamine with Pd(OH)2C, highlighting the compound's role in medicinal chemistry (Zhong et al., 1999).

  • Aurora Kinase Inhibitor

    A study by ヘンリー,ジェームズ (2006) mentions a compound containing a 2-pyridyl group that acts as an Aurora kinase inhibitor, potentially useful in cancer treatment. This indicates the relevance of pyridyl derivatives in the development of targeted cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

  • Labeling Agent in Carbohydrate Analysis

    Cai et al. (2014) report the use of a 2-pyridyl derivative as a labeling agent for sugars, demonstrating its application in sensitive detection and analysis of monosaccharides in complex biological matrices. This suggests its utility in biochemical and analytical research (Cai et al., 2014).

  • Synthesis of Radiotracers

    Horti et al. (1996) describe the synthesis of a radiotracer, (+/-)-exo-2-(2-[18F]fluoro-5-pyridyl)-7-azabicyclo[2.2.1]heptane, indicating the potential of 2-pyridyl derivatives in neuroimaging and the study of nicotinic acetylcholine receptors (Horti et al., 1996).

properties

IUPAC Name

2-(5-bromo-3-fluoropyridin-2-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c1-9(2,8(13)14)7-6(11)3-5(10)4-12-7/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXITVMXCLXXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=N1)Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.